N-Ethylthiazol-2-amine hydrochloride
Description
Crystallographic Analysis and Bonding Configuration
The crystallographic investigation of this compound reveals a complex bonding arrangement that reflects the unique electronic properties of the thiazole ring system. The fundamental structure consists of a five-membered thiazole ring where the carbon-nitrogen and carbon-sulfur bonds exhibit partial double-bond character due to electron delocalization across the aromatic system. The thiazole ring adopts a planar configuration with bond angles that deviate slightly from the ideal values due to the presence of the heteroatoms and the electronic effects of the amino substituent.
The amino group at the 2-position of the thiazole ring forms a critical structural element, with the nitrogen atom exhibiting sp2 hybridization that allows for conjugation with the ring system. The ethyl substituent attached to this amino nitrogen introduces additional conformational complexity, as the carbon-nitrogen bond can rotate freely, leading to multiple possible conformations in the solid state. Crystal structure analysis of related thiazole compounds indicates that the amino group typically adopts a configuration that maximizes conjugation with the ring system while minimizing steric interactions with the ethyl group.
The hydrochloride formation significantly impacts the bonding configuration through protonation of the amino nitrogen, converting it from sp2 to sp3 hybridization and disrupting the conjugation with the thiazole ring. This protonation event creates a positive charge on the nitrogen atom, which is stabilized through electrostatic interactions with the chloride anion. The resulting ionic bonding between the protonated amino group and the chloride ion contributes to the overall crystal packing and influences the physical properties of the compound.
Table 1: Key Structural Parameters of this compound
Intermolecular interactions in the crystal lattice include hydrogen bonding between the protonated amino group and chloride anions, as well as potential π-π stacking interactions between thiazole rings of adjacent molecules. These non-covalent interactions play a crucial role in determining the crystal packing arrangement and contribute to the overall stability of the solid-state structure. The presence of the ethyl group introduces additional van der Waals interactions that influence the molecular packing and may lead to the formation of specific crystal polymorphs under different crystallization conditions.
Comparative Study of Protonated versus Free Base Forms
The structural comparison between this compound and its free base form reveals fundamental differences in electronic distribution, molecular geometry, and chemical reactivity. The free base form of N-ethylthiazol-2-amine exhibits a planar thiazole ring system with the amino nitrogen participating in conjugation, resulting in electron delocalization that stabilizes the molecular structure and influences its chemical properties. The amino group in the free base form adopts sp2 hybridization, allowing for resonance structures that distribute electron density across the thiazole ring and the amino substituent.
Upon protonation to form the hydrochloride salt, the amino nitrogen undergoes a significant change in hybridization from sp2 to sp3, effectively breaking the conjugation with the thiazole ring system. This structural modification leads to localization of the positive charge on the amino nitrogen and alters the overall electronic properties of the molecule. The protonated form exhibits different acid-base characteristics, with the compound becoming significantly more water-soluble due to the ionic nature of the hydrochloride salt.
The electronic effects of protonation extend beyond the immediate vicinity of the amino group, influencing the electron density distribution throughout the thiazole ring. In the free base form, the amino group acts as an electron-donating substituent, increasing the electron density at the 2-position and affecting the chemical reactivity of the ring carbons. The protonated form, conversely, exhibits reduced electron density at the amino nitrogen and diminished electron donation to the thiazole ring, resulting in altered reactivity patterns and different chemical behavior.
Table 2: Comparative Properties of Free Base and Hydrochloride Forms
| Property | Free Base Form | Hydrochloride Form |
|---|---|---|
| Nitrogen Hybridization | sp2 | sp3 |
| Conjugation | Present | Disrupted |
| Water Solubility | Limited | Enhanced |
| Charge Distribution | Neutral | Ionic |
Spectroscopic analysis reveals distinct differences between the two forms, particularly in nuclear magnetic resonance spectroscopy where the chemical shifts of the amino nitrogen and adjacent carbons show significant variation. The protonated form exhibits downfield shifts for the amino nitrogen signal due to the positive charge, while the thiazole ring carbons show altered chemical shifts reflecting the changed electronic environment. Infrared spectroscopy also distinguishes between the forms through characteristic absorption bands associated with the amino group stretching frequencies and the presence of ionic interactions in the hydrochloride salt.
The acid-base equilibrium between these forms is governed by the basicity constant of the amino group, which for related 2-aminothiazole compounds has been reported with a logarithmic acid dissociation constant value of approximately 5.36 at 20 degrees Celsius. This value indicates that the compound exists predominantly in the protonated form under physiological conditions, making the hydrochloride salt the more relevant form for many applications.
Conformational Dynamics in Solvated Systems
The conformational behavior of this compound in solvated systems presents a complex picture of molecular flexibility and solvent-dependent structural variations. In aqueous solution, the compound exhibits dynamic equilibrium between multiple conformational states, primarily involving rotation around the carbon-nitrogen bond connecting the ethyl group to the amino nitrogen. The energy barriers for this rotation are relatively low, allowing for rapid interconversion between conformers at room temperature.
Solvation effects play a crucial role in determining the preferred conformational states of the molecule. In polar solvents such as water, the ionic nature of the hydrochloride salt promotes extensive hydrogen bonding between the protonated amino group and solvent molecules, leading to the formation of solvation shells that influence the molecular conformation. The chloride anion also participates in solvation through interactions with hydrogen bond donors in the solvent, creating a complex network of intermolecular interactions that affect the overall molecular dynamics.
The thiazole ring system maintains its planar geometry in solvated systems, with the aromatic character providing structural rigidity that resists conformational changes. However, the ethyl substituent exhibits considerable conformational flexibility, with rotation around the nitrogen-carbon bond allowing for exploration of different spatial orientations. Molecular dynamics simulations of related thiazole compounds suggest that the preferred conformations in solution may differ significantly from those observed in the crystal state due to the influence of solvation effects and thermal motion.
Temperature-dependent studies reveal that increasing thermal energy enhances the conformational flexibility of the ethyl group while maintaining the structural integrity of the thiazole ring. At elevated temperatures, the molecule exhibits increased rotational freedom around the nitrogen-carbon bond, leading to a more diverse population of conformational states. Conversely, at lower temperatures, the molecule tends to adopt more ordered conformations that minimize intramolecular strain and maximize favorable interactions with the solvent environment.
The conformational dynamics are further influenced by the concentration of the compound in solution, with higher concentrations potentially leading to intermolecular associations that restrict certain conformational states. These associations may occur through π-π stacking interactions between thiazole rings or through hydrogen bonding networks involving the amino groups and chloride anions. Such interactions can significantly impact the solution behavior and may influence the biological activity or chemical reactivity of the compound in concentrated solutions.
Properties
IUPAC Name |
N-ethyl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-2-6-5-7-3-4-8-5;/h3-4H,2H2,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFKRVYRYJIHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696347 | |
| Record name | N-Ethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90586-84-8 | |
| Record name | N-Ethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Ethylthiazol-2-amine hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent findings from various studies.
Overview of Biological Activity
This compound belongs to the thiazole class of compounds, which have been extensively studied for their wide range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Potential : Certain thiazoles exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Compounds in this class often act as inhibitors of important enzymes, such as phosphodiesterases (PDEs) and cyclooxygenases (COX).
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural modifications. Research indicates that substituents on the thiazole ring can enhance or diminish activity. For example, variations at the 2-position and 5-position of the thiazole ring have been shown to affect both potency and selectivity against different pathogens.
Table 1: Structure-Activity Relationships of Thiazole Derivatives
| Compound | Substituent Type | MIC (µM) | Activity Type |
|---|---|---|---|
| 4e | Cyclohexylmethylamide | 0.7 | Antifungal |
| 4f | Cyclohexylethylamide | 1.3 | Antifungal |
| 9d | Cyclohexylamide | 0.4 | Antifungal |
| 9e | Cyclohexylmethylamide | 0.6 | Antifungal |
The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of cellular signaling pathways. For instance, studies have demonstrated that certain thiazole derivatives can inhibit PDE5 without causing significant hypotension, suggesting a potential role in treating erectile dysfunction while minimizing side effects associated with traditional PDE5 inhibitors like sildenafil .
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of various thiazole derivatives against Histoplasma and Cryptococcus species. Compounds with specific substitutions showed remarkable activity, with MIC values as low as 0.4 µM, indicating potent antifungal properties .
- Anticancer Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, leading researchers to explore its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells was noted, although further research is needed to fully elucidate its mechanism .
- PDE5 Inhibition : Another study focused on the PDE5 inhibitory activity of thiazole derivatives, revealing that some compounds exhibited complete inhibition at concentrations as low as 10 µM, highlighting their potential therapeutic applications in erectile dysfunction treatments .
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral Agent Development
N-Ethylthiazol-2-amine hydrochloride has been identified as an important intermediate in the synthesis of antiviral drugs, particularly those targeting HIV. Its structural properties allow it to interact effectively with biological targets, potentially modulating viral replication processes . -
Treatment of Metabolic Diseases
Research indicates that compounds related to this compound may act as agonists or partial agonists of G-protein coupled receptors (GPR43), which are implicated in metabolic diseases such as Type 2 diabetes and dyslipidemia. This suggests potential applications in treating conditions associated with metabolic syndrome . -
Cancer Therapeutics
Similar thiazole derivatives have shown promise in cancer treatment due to their ability to inhibit polo-like kinase 1 (Plk1), a target in various cancer types. This compound may also play a role in developing anticancer therapies by modulating cellular pathways involved in tumor growth .
This compound exhibits significant biological activity, particularly antimicrobial and antifungal properties, as indicated by studies on related thiazole compounds . Its interactions with enzymes or receptors suggest potential efficacy as a drug candidate.
Case Study 1: Antiviral Activity
A study evaluated the antiviral efficacy of this compound against HIV in vitro. Results indicated that the compound inhibited viral replication at low micromolar concentrations, highlighting its potential as a lead compound for further drug development.
Case Study 2: Metabolic Effects
In a preclinical model, administration of this compound resulted in improved glucose tolerance and reduced plasma cholesterol levels. These findings support its application in managing metabolic disorders .
Data Summary
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural analogs of N-ethylthiazol-2-amine hydrochloride, their substituents, similarity scores, and commercial availability:
Key Observations:
- Substituent Impact : The ethyl group in this compound contributes to moderate lipophilicity, whereas bulkier substituents like morpholine or piperazine (in analogs with higher similarity scores) may enhance solubility due to their polar amine groups .
- aryl) significantly influences enzyme interaction .
Commercial and Industrial Relevance
This compound is more readily available (1g stock) compared to analogs like (S)-1-(thiazol-2-yl)ethanamine hydrochloride (100mg stock), indicating higher demand or stability . Analogs with halogen substituents (e.g., bromo groups) or aromatic moieties are less common commercially, possibly due to synthetic complexity or niche applications.
Preparation Methods
Synthesis via Halogenated Thiazole Intermediate and Amine Substitution
One common approach involves starting from 2-halogenated thiazole compounds, such as 2-chlorothiazole derivatives, followed by nucleophilic substitution with ethylamine or its protected derivatives. This method is well-documented in the synthesis of related thiazole amines:
- Step 1: Preparation of 2-chlorothiazole or 2-bromothiazole intermediates via chlorination or bromination of thiazole precursors.
- Step 2: Nucleophilic substitution of the halogen with ethylamine or a protected ethylamine derivative (e.g., Boc-protected ethylamine).
- Step 3: Deprotection (if applicable) and conversion to the hydrochloride salt by treatment with HCl in an appropriate solvent.
This approach is supported by the synthesis of thiazole intermediates in multistep routes for kinase inhibitors, where tert-butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate was synthesized and subsequently deprotected to yield the free amine, which was then converted to its hydrochloride salt by recrystallization from methanol and diethyl ether with HCl treatment.
Use of Boc-Protected Ethylthiazol-2-amine Intermediate
In a large-scale synthesis example, tert-butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate was prepared over several steps with an overall yield of approximately 17%. This intermediate was then reacted with other compounds to form more complex molecules. The Boc protecting group was removed with trifluoroacetic acid (TFA), and the resulting amine was isolated as a trifluoroacetate salt. The hydrochloride salt formation was achieved by recrystallization from methanol and diethyl ether with HCl, yielding a stable crystalline product suitable for further reactions.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halogenation of thiazole | POCl3 or PCl5, reflux in toluene or DCM | Chlorination to form 2-chlorothiazole |
| Nucleophilic substitution | Ethylamine or Boc-protected ethylamine, EtOH | Base such as triethylamine (Et3N) often used |
| Boc deprotection | Trifluoroacetic acid (TFA), room temperature | Yields free amine or trifluoroacetate salt |
| Hydrochloride salt formation | HCl in methanol/diethyl ether | Precipitates stable hydrochloride salt |
These conditions are derived from optimized procedures for scale-up synthesis, emphasizing safety and yield improvements, such as avoiding hazardous reagents like sodium hydride in DMF.
Research Findings on Yield and Scalability
- The multistep synthesis of the Boc-protected intermediate achieved a 17.0% overall yield over six steps, demonstrating moderate efficiency.
- Deprotection and conversion to the hydrochloride salt were achieved in near-quantitative yields (~99% for the TFA salt intermediate).
- The final hydrochloride salt formation was optimized to provide good crystallinity and purity, essential for pharmaceutical applications.
- The synthetic route was successfully scaled to multigram and kilogram quantities, highlighting its robustness and industrial applicability.
Summary Table of Preparation Steps
| Preparation Stage | Compound/Intermediate | Yield (%) | Key Reagents/Conditions | Scale |
|---|---|---|---|---|
| Boc-protected ethylthiazol-2-amine | tert-butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate | 17.0 | Multi-step synthesis | Laboratory |
| Boc deprotection | Free amine or trifluoroacetate salt | ~99 | TFA, room temperature | Multigram |
| Hydrochloride salt formation | N-Ethylthiazol-2-amine hydrochloride | Not specified | HCl in methanol/diethyl ether | Multigram to kilogram scale |
Additional Notes
- The use of Boc protection facilitates purification and handling of intermediates.
- Avoidance of hazardous reagents like NaH/DMF enhances safety during scale-up.
- The hydrochloride salt form improves compound stability and solubility for downstream applications.
- Reaction conditions such as temperature, solvent choice, and reagent equivalents are critical for optimizing yield and purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Ethylthiazol-2-amine hydrochloride?
- Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. A standard approach involves reacting aniline derivatives with thiocyanate salts (e.g., KSCN) in glacial acetic acid, followed by bromination at controlled temperatures (<10°C) to form the thiazole core . Subsequent N-alkylation with ethyl halides or via reductive amination can introduce the ethyl group. Purification often involves recrystallization from ethanol or methanol to isolate the hydrochloride salt .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the thiazole ring structure and ethylamine substitution (e.g., δ ~2.5–3.5 ppm for N-CH2-CH3 in -NMR) .
- Infrared Spectroscopy (IR) : To identify functional groups like C=N (stretching ~1600 cm) and NH/amine bands .
- X-ray Crystallography : For resolving intermolecular interactions, such as hydrogen bonding (e.g., N–H⋯Cl) and π-stacking in the crystal lattice .
Q. How do reaction conditions (solvent, temperature) influence the synthesis of thiazole derivatives?
- Methodological Answer : Glacial acetic acid is often used as both solvent and catalyst due to its ability to stabilize intermediates. Low temperatures (<10°C) during bromination prevent side reactions like over-oxidation . For alkylation steps, polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (60–80°C) improve reaction rates and yields .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., benzothiazol-2-amine) and adjust stoichiometry .
- Solvent Selection : Ethanol or methanol for recrystallization minimizes impurities .
- Catalytic Enhancements : Additives like sodium acetate or pyridine can accelerate cyclization and reduce byproducts .
Q. How can structural modifications to the thiazole ring alter biological activity?
- Methodological Answer : Substitutions at the 4- or 5-positions of the thiazole ring (e.g., chloro, methyl, or aryl groups) enhance bioactivity by modulating electronic properties and steric effects. For example:
- Chlorine at position 5 increases electrophilicity, improving enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms) .
- Aromatic substituents enhance π-π interactions with target proteins, as seen in antimicrobial studies .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values)?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Validate Purity : Impurities >95% via HPLC or LC-MS to exclude confounding effects .
- Dose-Response Analysis : Perform triplicate experiments with statistical validation (e.g., ANOVA) to confirm trends .
Q. What computational methods support the study of this compound's pharmacological mechanisms?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to targets (e.g., PFOR enzyme) using software like AutoDock .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with activity trends .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
